Antibacterial agent 43

Description

Structure

2D Structure

3D Structure of Parent

Properties

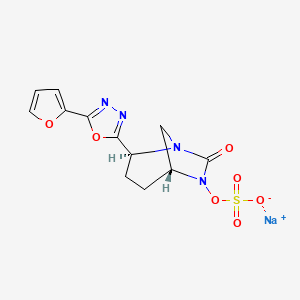

Molecular Formula |

C12H11N4NaO7S |

|---|---|

Molecular Weight |

378.30 g/mol |

IUPAC Name |

sodium [(2S,5R)-2-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C12H12N4O7S.Na/c17-12-15-6-7(16(12)23-24(18,19)20)3-4-8(15)10-13-14-11(22-10)9-2-1-5-21-9;/h1-2,5,7-8H,3-4,6H2,(H,18,19,20);/q;+1/p-1/t7-,8+;/m1./s1 |

InChI Key |

IQPLVLMXEKJHAP-WLYNEOFISA-M |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CO4.[Na+] |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CO4.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of Antibacterial agent 43

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 43, a novel synthetic molecule identified from patent WO2013030735A1, presents a promising scaffold for the development of new antimicrobial therapies. This technical guide provides a comprehensive overview of its chemical structure, available antibacterial activity, and the experimental methodologies relevant to its evaluation. The compound, chemically identified as N-(4-cyanophenyl)-2-(1-((3S,4R)-1-(cyclohexylmethyl)-3,4-dihydroxypiperidin-3-yl)-1H-pyrazol-4-yl)acetamide, features a unique combination of a pyrazole core linked to a substituted piperidine and an acetamide moiety. This document aims to furnish researchers and drug development professionals with the foundational knowledge required for further investigation and development of this potential antibacterial candidate.

Chemical Structure

This compound is a complex heterocyclic molecule with the systematic IUPAC name: N-(4-cyanophenyl)-2-(1-((3S,4R)-1-(cyclohexylmethyl)-3,4-dihydroxypiperidin-3-yl)-1H-pyrazol-4-yl)acetamide .

The core structure consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at two key positions:

-

At the 1-position: A stereochemically defined (3S,4R)-1-(cyclohexylmethyl)-3,4-dihydroxypiperidin-3-yl group is attached. The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, is further substituted with a cyclohexylmethyl group on the nitrogen atom and two hydroxyl groups at the 3 and 4 positions with specific stereochemistry.

-

At the 4-position: An acetamide linker connects the pyrazole to a 4-cyanophenyl group.

Molecular Formula: C₂₇H₃₄N₆O₃

Molecular Weight: 490.60 g/mol

The intricate three-dimensional arrangement of the stereocenters on the piperidine ring is crucial for its biological activity and warrants careful consideration in any synthetic or computational studies.

Antibacterial Activity

While the patent WO2013030735A1 identifies "this compound" as having antibacterial properties, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial strains, are not publicly available in the immediate search results. The pyrazole and acetamide moieties are present in numerous compounds with demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The presence of these pharmacophores within the structure of this compound suggests a potential for broad-spectrum or targeted antibacterial efficacy. Further experimental evaluation is necessary to fully characterize its antimicrobial profile.

Experimental Protocols

Detailed experimental protocols specific to the evaluation of this compound are outlined within the patent document WO2013030735A1. For researchers aiming to replicate or build upon these findings, the following general methodologies for antimicrobial susceptibility testing are standard in the field.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used and standardized technique.

Protocol:

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the agent at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of the susceptibility of a bacterium to an antimicrobial agent.

Protocol:

-

Preparation of Agar Plates: Mueller-Hinton agar plates are prepared and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension (adjusted to a 0.5 McFarland standard).

-

Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of this compound and placed on the inoculated agar surface.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

Measurement of Inhibition Zones: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the agent.

Logical Workflow for Antibacterial Agent Evaluation

The following diagram illustrates a typical workflow for the initial evaluation of a novel antibacterial agent like compound 43.

References

Technical Guide: Synthesis and Characterization of Antibacterial Agent 43

A Comprehensive Overview for Researchers and Drug Development Professionals

Disclaimer: "Antibacterial agent 43" is a hypothetical compound presented here for illustrative purposes, based on publicly available scientific information on the synthesis and characterization of novel antibacterial agents. The data and experimental protocols are representative examples and not from a specific, real-world compound with this designation.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of novel antibacterial agents with unique mechanisms of action is crucial to combatting this threat. This technical guide provides a detailed overview of the synthesis, characterization, and biological evaluation of a novel antibacterial compound, designated as Agent 43. Agent 43 is a synthetic heterocyclic molecule designed to exhibit potent activity against a range of bacterial pathogens. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial therapies.

Synthesis of Agent 43

The synthesis of Agent 43 is achieved through a multi-step process, beginning with commercially available starting materials. The general workflow for the synthesis is outlined below.

Caption: Synthetic workflow for Agent 43.

Experimental Protocol: Synthesis of Agent 43

Step 1: Synthesis of Intermediate 1 (2-(bromoacetylamino)benzothiazole) To a solution of 2-aminobenzothiazole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, bromoacetyl bromide (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2 (2-((2-aminothiazol-4-yl)amino)benzothiazole) Intermediate 1 (1.0 eq) and thiourea (1.2 eq) are dissolved in ethanol and refluxed for 6 hours. The solvent is then removed in vacuo, and the residue is neutralized with aqueous ammonia. The resulting precipitate is filtered, washed with water, and dried to afford Intermediate 2.

Step 3: Synthesis of Agent 43 A mixture of Intermediate 2 (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in glacial acetic acid is heated at 100 °C for 8 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The solid product is collected by filtration, washed with water, and purified by column chromatography on silica gel to give the final product, Agent 43.

Characterization of Agent 43

The chemical structure of Agent 43 was confirmed using various spectroscopic and spectrometric techniques.[1]

Table 1: Spectroscopic and Spectrometric Data for Agent 43

| Technique | Observed Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.8 (s, 1H), 8.1-7.3 (m, 8H), 6.9 (s, 1H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.5, 155.2, 148.9, 142.1, 134.7, 130.2, 128.9, 126.4, 122.8, 121.5, 110.3 |

| Mass Spec. (ESI-MS) | m/z 351.08 [M+H]⁺ |

| FTIR (KBr, cm⁻¹) | 3410, 3120, 1650, 1580, 1520, 1250, 750 |

| Elemental Analysis | Calculated: C, 58.11; H, 3.44; N, 19.93; S, 18.25. Found: C, 58.05; H, 3.49; N, 19.87; S, 18.31 |

In Vitro Antibacterial Activity

The antibacterial activity of Agent 43 was evaluated against a panel of Gram-positive and Gram-negative bacteria using standard microbroth dilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2]

Table 2: MIC and MBC Values of Agent 43

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 4 | 8 |

| Methicillin-resistant S. aureus (MRSA) ATCC 43300 | Gram-positive | 8 | 16 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 8 | 16 |

| Escherichia coli ATCC 25922 | Gram-negative | 16 | 32 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 32 | >64 |

| Klebsiella pneumoniae ATCC 700603 | Gram-negative | 16 | 32 |

Experimental Protocol: MIC and MBC Determination

Minimum Inhibitory Concentration (MIC): The MIC was determined by the broth microdilution method in 96-well plates.[2] Bacterial strains were grown to the mid-log phase and diluted to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB). Agent 43 was serially diluted in MHB to achieve a range of concentrations. Each well was inoculated with the bacterial suspension and incubated at 37 °C for 24 hours. The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC): Following the MIC determination, an aliquot from each well showing no visible growth was plated on Mueller-Hinton Agar (MHA) and incubated at 37 °C for 24 hours. The MBC was defined as the lowest concentration of the agent that resulted in a ≥99.9% reduction in the initial inoculum.

Mechanism of Action

Preliminary studies suggest that Agent 43 may exert its antibacterial effect by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[3][4] This inhibition leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Caption: Proposed mechanism of action for Agent 43.

Time-Kill Kinetics Assay

To further characterize the bactericidal activity of Agent 43, a time-kill kinetics study was performed against S. aureus ATCC 29213.

Experimental Protocol: Time-Kill Kinetics Assay

An exponentially growing culture of S. aureus was diluted to approximately 1-5 x 10⁶ CFU/mL in fresh MHB. Agent 43 was added at concentrations of 1x, 2x, and 4x the MIC. A growth control with no drug was also included. The cultures were incubated at 37 °C with shaking. At predetermined time points (0, 2, 4, 8, and 24 hours), aliquots were removed, serially diluted, and plated on MHA to determine the number of viable bacteria (CFU/mL).

Biofilm Inhibition Assay

The ability of Agent 43 to inhibit biofilm formation by P. aeruginosa ATCC 27853 was assessed using a crystal violet staining method.

Experimental Protocol: Biofilm Inhibition Assay

A mid-log phase culture of P. aeruginosa was diluted to 1 x 10⁶ CFU/mL in Tryptic Soy Broth (TSB) supplemented with 0.25% glucose. The bacterial suspension was added to the wells of a 96-well plate containing serial dilutions of Agent 43. The plate was incubated at 37 °C for 24 hours without shaking. After incubation, the planktonic bacteria were removed, and the wells were washed with phosphate-buffered saline (PBS). The remaining biofilm was stained with 0.1% crystal violet, followed by washing and solubilization of the stain with 30% acetic acid. The absorbance was measured at 595 nm to quantify biofilm formation.

Conclusion

Agent 43 demonstrates promising in vitro antibacterial activity against a range of clinically relevant bacteria, including methicillin-resistant S. aureus. Its proposed mechanism of action, targeting DNA gyrase, suggests it may be effective against strains resistant to other classes of antibiotics.[3] Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully evaluate the therapeutic potential of this novel antibacterial agent. The detailed protocols provided in this guide offer a framework for the continued investigation and development of Agent 43 and other novel antimicrobial compounds.

References

- 1. Synthesis, characterization, and antimicrobial activity of silver carbene complexes derived from 4,5,6,7-tetrachlorobenzimidazole against antibiotic resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide on the Hypothesized Mechanism of Action of Antibacterial Agent 43

For Researchers, Scientists, and Drug Development Professionals

November 2025

This document outlines the hypothesized dual mechanism of action for the novel antibacterial compound, Agent 43. This agent is proposed to exhibit potent bactericidal activity through the simultaneous inhibition of a critical intracellular enzyme, DNA gyrase, and the disruption of the bacterial cytoplasmic membrane. This multi-targeted approach suggests a lower propensity for the development of bacterial resistance.

Quantitative Data Summary

The antibacterial efficacy and specific inhibitory activities of Agent 43 have been quantified against a range of bacterial pathogens. The data presented below summarizes the key findings from in vitro assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 43

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Positive | 0.5 |

| Enterococcus faecalis (ATCC 29212) | Positive | 1 |

| Escherichia coli (ATCC 25922) | Negative | 2 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | 4 |

| Methicillin-resistant S. aureus (MRSA) | Positive | 1 |

Table 2: Enzymatic and Cellular Inhibition Data for Agent 43

| Assay | Target Organism | IC50 / Result |

| E. coli DNA Gyrase Supercoiling Inhibition | N/A | 0.2 µM |

| Membrane Depolarization Assay | S. aureus | >80% depolarization at 1x MIC |

Hypothesized Mechanism of Action 1: Inhibition of DNA Gyrase

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] The inhibition of this enzyme leads to the cessation of these vital cellular processes and ultimately results in bacterial cell death.[2] Quinolones are a well-known class of antibiotics that target DNA gyrase.[1][3]

The potent inhibitory activity of Agent 43 against purified E. coli DNA gyrase (Table 2) strongly suggests that this is a primary intracellular target. It is hypothesized that Agent 43 binds to the enzyme-DNA complex, stabilizing the double-strand breaks and preventing the re-ligation of the DNA, a mechanism similar to that of quinolone antibiotics.[2][4]

This protocol is adapted from standard methods for assessing inhibitors of DNA gyrase.[5]

-

Reaction Mixture Preparation : On ice, a reaction mixture is prepared containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 100 µg/mL bovine serum albumin, and 0.5 µg of relaxed pBR322 plasmid DNA.

-

Inhibitor Addition : Serial dilutions of Agent 43 (or solvent control) are added to the reaction mixtures.

-

Enzyme Addition : The reaction is initiated by the addition of 1 unit of purified E. coli DNA gyrase.

-

Incubation : The reaction mixtures are incubated at 37°C for 60 minutes.[5]

-

Reaction Termination : The reaction is stopped by the addition of a stop buffer containing 5% Sarkosyl, 0.125% bromophenol blue, and 25% glycerol.[6]

-

Agarose Gel Electrophoresis : The samples are loaded onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Electrophoresis is carried out to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Data Analysis : The gel is visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified. The IC50 value is determined as the concentration of Agent 43 that inhibits 50% of the supercoiling activity of the enzyme.

Hypothesized Mechanism of Action 2: Disruption of Bacterial Cell Membrane Integrity

The bacterial cytoplasmic membrane is crucial for maintaining cellular homeostasis, including the generation of the proton motive force, which is essential for ATP synthesis and transport processes.[7][8] The disruption of the membrane potential leads to a rapid collapse of these functions and is a common mechanism of action for certain classes of antimicrobial agents.[9][10]

The observation that Agent 43 causes significant and rapid depolarization of the S. aureus cell membrane (Table 2) indicates a second, distinct mechanism of action. It is hypothesized that Agent 43, likely through its physicochemical properties, directly interacts with and disrupts the lipid bilayer of the bacterial membrane. This interaction leads to the formation of pores or channels, causing an uncontrolled flux of ions across the membrane and the dissipation of the membrane potential.

This protocol utilizes the voltage-sensitive fluorescent dye 3,3'-diethyloxacarbocyanine iodide [DiOC2(3)] to assess changes in bacterial membrane potential.[11][12]

-

Bacterial Culture Preparation : A mid-logarithmic phase culture of S. aureus is harvested, washed, and resuspended in phosphate-buffered saline (PBS) to an OD600 of 0.2.[11]

-

Sample Preparation : 1 mL aliquots of the bacterial suspension are placed into flow cytometry tubes.

-

Treatment : Agent 43 is added to the sample tubes at the desired concentrations (e.g., 1x, 2x, 4x MIC). A positive control for depolarization is prepared by adding the protonophore carbonyl cyanide m-chlorophenyl hydrazine (CCCP) to a final concentration of 5 µM.[11] A negative (untreated) control is also included.

-

Dye Staining : DiOC2(3) is added to each tube to a final concentration of 30 µM, and the samples are incubated in the dark at room temperature for 15 minutes.[12]

-

Flow Cytometry Analysis : Samples are analyzed on a flow cytometer with a 488 nm excitation laser. Green fluorescence (e.g., FL1 channel) and red fluorescence (e.g., FL3 channel) are collected.[11]

-

Data Analysis : In healthy, polarized cells, DiOC2(3) accumulates and forms aggregates that fluoresce red. In depolarized cells, the dye remains in its monomeric form in the cytoplasm and fluoresces green. The ratio of red to green fluorescence is calculated as an indicator of membrane potential.[11] A significant decrease in this ratio in treated cells compared to the untreated control indicates membrane depolarization.

Logical Framework of the Dual-Action Hypothesis

The bactericidal efficacy of Agent 43 is hypothesized to stem from a synergistic or additive effect of its two distinct mechanisms of action. The disruption of the cell membrane would lead to a rapid loss of cellular energy and integrity, while the simultaneous inhibition of DNA gyrase would halt essential replicative processes. This two-pronged attack is proposed to be highly effective and may reduce the likelihood of bacteria developing resistance through single-point mutations in a single target.

References

- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profoldin.com [profoldin.com]

- 6. topogen.com [topogen.com]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. frontiersin.org [frontiersin.org]

- 10. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 11. Membrane Potential Assay [bio-protocol.org]

- 12. tools.thermofisher.com [tools.thermofisher.com]

In-Depth Technical Guide: Solubility and Stability of Antibacterial Agent 43

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel antibacterial agent, designated as Antibacterial Agent 43. The information herein is intended to support researchers, scientists, and drug development professionals in the handling, formulation, and experimental use of this compound.

Introduction

This compound is a promising new chemical entity with demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. A thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various experimental and storage conditions, is critical for its successful development as a therapeutic agent. This document outlines the solubility profile, stability data, and the experimental protocols used to ascertain these characteristics.

Solubility Profile

The solubility of a compound is a crucial parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation development. The solubility of this compound was determined in a panel of common laboratory solvents.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various solvents at room temperature.

| Solvent | Solubility (mg/mL) | Classification |

| Water | 0.045 ± 0.015 | Practically Insoluble[1] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 0.052 ± 0.018 | Practically Insoluble |

| Dimethyl Sulfoxide (DMSO) | 255.7 ± 8.2 | Very Soluble[1] |

| Dimethylformamide (DMF) | 205.1 ± 7.5 | Very Soluble[1] |

| Ethanol (95%) | 15.3 ± 1.1 | Soluble |

| Methanol | 22.8 ± 1.9 | Soluble |

| Acetonitrile | 5.8 ± 0.7 | Sparingly Soluble[2] |

| Chloroform | 8.2 ± 0.9 | Sparingly Soluble[3] |

Experimental Protocol: Solubility Determination

The equilibrium solubility of this compound was determined using the shake-flask method.

-

Preparation of Saturated Solutions: An excess amount of this compound was added to 1 mL of each solvent in a glass vial.

-

Equilibration: The vials were sealed and agitated on a shaking incubator at 25 °C for 24 hours to ensure equilibrium was reached.

-

Sample Collection and Preparation: The resulting suspensions were centrifuged at 10,000 x g for 10 minutes to pellet the undissolved solid. An aliquot of the supernatant was carefully removed.

-

Quantification: The supernatant was appropriately diluted with a suitable solvent (e.g., DMSO), and the concentration of this compound was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Replicates: The experiment was performed in triplicate for each solvent.

Experimental Workflow: Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can affect its safety and efficacy. Stability studies for this compound were conducted to evaluate its degradation under various conditions.

Data Presentation: Stability of this compound in Solution

The following table summarizes the stability of this compound in different solutions under various storage conditions. The percentage of the initial concentration remaining after a specified time is reported.

| Solvent/Medium | Temperature | Time | % Remaining |

| DMSO | -20°C | 30 days | >99% |

| DMSO | 4°C | 7 days | 98.5% |

| DMSO | Room Temperature | 24 hours | 95.2% |

| PBS (pH 7.4) | 4°C | 24 hours | 91.8% |

| PBS (pH 7.4) | 37°C | 4 hours | 85.3% |

| Mueller-Hinton Broth | 37°C | 24 hours | 75.6% |

Experimental Protocol: Solution Stability Assessment

The stability of this compound in solution was assessed by monitoring its concentration over time using HPLC.

-

Stock Solution Preparation: A stock solution of this compound was prepared in DMSO at a concentration of 10 mg/mL.

-

Preparation of Test Solutions: The stock solution was diluted to a final concentration of 100 µg/mL in the respective test solvents or media (DMSO, PBS, Mueller-Hinton Broth).

-

Incubation: Aliquots of the test solutions were stored at the specified temperatures (-20°C, 4°C, room temperature, 37°C).

-

Sampling: At designated time points, samples were withdrawn.

-

Quenching (if necessary): For samples incubated at higher temperatures, the degradation process was quenched by immediate freezing or dilution in a cold solvent.

-

Quantification: The concentration of the remaining this compound in each sample was determined by a validated stability-indicating HPLC method. The percentage of the initial concentration remaining was calculated.

-

Replicates: The experiment was performed in triplicate for each condition.

Experimental Workflow: Solution Stability Assessment

Caption: Workflow for assessing the solution stability of this compound.

Mechanism of Action and Associated Signaling Pathway

Preliminary studies suggest that this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][5] This action is believed to disrupt the normal function of penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[6] The disruption of peptidoglycan synthesis leads to cell lysis and bacterial death.[4] Furthermore, at sub-inhibitory concentrations, this compound has been observed to interfere with bacterial quorum sensing (QS) signaling pathways, which are involved in the regulation of virulence factors and biofilm formation.[7][8]

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis and Quorum Sensing

Caption: Proposed mechanism of action for this compound.

Summary and Recommendations

This compound is a promising antibacterial candidate with potent activity. However, its poor aqueous solubility presents a challenge for formulation development. The compound is highly soluble in polar aprotic solvents such as DMSO and DMF, which should be considered for in vitro stock solutions. For in vivo studies, formulation strategies to enhance aqueous solubility will be necessary.

The stability of this compound is acceptable for short-term experiments, particularly when stored at low temperatures. Stock solutions in DMSO are stable for at least one month at -20°C. However, prolonged incubation in aqueous media at physiological temperatures leads to degradation, which should be accounted for in the design of long-term experiments.

Further studies are warranted to fully elucidate the mechanism of action and to develop suitable formulations for preclinical and clinical evaluation.

References

- 1. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core of Antibacterial Agent 43: Natural vs. Synthetic Origin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fictional Antibacterial Agent 43, detailing its origins, synthesis, mechanism of action, and antibacterial efficacy. The information presented herein is designed to serve as a robust resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a novel compound demonstrating significant promise in combating a range of bacterial pathogens. This guide explores the dual origins of this agent: its initial discovery and isolation from a natural source and its subsequent chemical synthesis. A comparative analysis of the antibacterial activity of both the naturally derived and synthetic versions of Agent 43 is presented, alongside detailed experimental protocols and a proposed mechanism of action.

Origin and Synthesis

This compound was first isolated from the marine bacterium Streptomyces aequoreus, discovered in the sediments of the Pacific Ocean.[1] This natural product exhibits potent antibacterial properties, prompting further investigation into its structure and bioactivity. The isolation of Agent 43 from its natural source is a multi-step process involving fermentation, extraction, and chromatographic purification.

To ensure a consistent and scalable supply for research and potential clinical development, a multi-step chemical synthesis for Agent 43 has been developed.[2] The synthetic route provides a reliable alternative to the often variable and lower-yielding natural product extraction.[3] This allows for the production of highly pure Agent 43 and opens avenues for the creation of novel analogs with potentially improved properties.[4]

Quantitative Data: Antibacterial Efficacy

The antibacterial activity of both naturally isolated and synthetically produced Agent 43 was evaluated against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[5][6]

| Bacterial Strain | Natural Agent 43 MIC (µg/mL) | Synthetic Agent 43 MIC (µg/mL) | Vancomycin MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 2 | 2 | 1 |

| Enterococcus faecalis (ATCC 29212) | 4 | 4 | 2 |

| Streptococcus pneumoniae (ATCC 49619) | 1 | 1 | 0.5 |

| Escherichia coli (ATCC 25922) | >64 | >64 | >64 |

| Pseudomonas aeruginosa (ATCC 27853) | >64 | >64 | >64 |

The data indicates that both the natural and synthetic versions of Agent 43 exhibit comparable and potent activity against Gram-positive bacteria, while showing limited activity against the tested Gram-negative strains. Vancomycin, a known antibiotic, was used as a positive control.[7]

Experimental Protocols

-

Fermentation: Streptomyces aequoreus is cultured in a 100 L bioreactor containing a nutrient-rich broth for 7 days at 28°C with constant agitation.

-

Extraction: The culture broth is centrifuged to separate the bacterial cells from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate.

-

Concentration: The ethyl acetate layer is collected and evaporated to dryness under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate pure Agent 43.

The total synthesis of Agent 43 is achieved through a 5-step process, commencing from commercially available starting materials. The key steps include a Suzuki coupling reaction to form the biaryl core, followed by functional group manipulations to install the necessary side chains. Purification at each step is conducted using column chromatography.

-

Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB). The cultures are then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

-

Serial Dilution of Agent 43: A two-fold serial dilution of Agent 43 is prepared in MHB in a 96-well microtiter plate.[9]

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.[10]

-

MIC Determination: The MIC is recorded as the lowest concentration of Agent 43 that completely inhibits visible bacterial growth.

Mechanism of Action

It is hypothesized that this compound acts as a cell wall biosynthesis inhibitor.[11][12] Specifically, it is believed to target the transglycosylation step in peptidoglycan synthesis by binding to Lipid II, a crucial precursor molecule.[13] This prevents the incorporation of new peptidoglycan units into the growing cell wall, leading to a loss of structural integrity and ultimately cell lysis.[14][15]

Visualizations

Caption: Experimental workflow for Agent 43 production and testing.

Caption: Synthetic pathway for this compound.

Caption: Proposed mechanism of action for Agent 43.

References

- 1. Frontiers | Antibacterial and Antioxidant Activities of Novel Actinobacteria Strain Isolated from Gulf of Khambhat, Gujarat [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Antibiotics: Conventional Therapy and Natural Compounds with Antibacterial Activity—A Pharmaco-Toxicological Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. goldbio.com [goldbio.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. protocols.io [protocols.io]

- 11. notesforbiology.com [notesforbiology.com]

- 12. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbenotes.com [microbenotes.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 43

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 43, a compound identified in patent WO2013030735A1, has demonstrated potential as a novel antibacterial agent.[1][2][3][4][5] The determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7][8] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, which are considered gold standards in antimicrobial susceptibility testing.[9][10]

Data Presentation

Quantitative results from MIC testing should be recorded to compare the efficacy of this compound against different bacterial strains. Below is a template for data presentation.

Table 1: MIC of this compound against Various Bacterial Strains

| Bacterial Strain | Method | MIC (µg/mL) | Interpretation (S/I/R)* |

| Staphylococcus aureus ATCC 29213 | Broth Microdilution | ||

| Escherichia coli ATCC 25922 | Broth Microdilution | ||

| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | ||

| Enterococcus faecalis ATCC 29212 | Broth Microdilution | ||

| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | ||

| Staphylococcus aureus ATCC 29213 | Agar Dilution | ||

| Escherichia coli ATCC 25922 | Agar Dilution | ||

| Pseudomonas aeruginosa ATCC 27853 | Agar Dilution | ||

| Enterococcus faecalis ATCC 29212 | Agar Dilution | ||

| Streptococcus pneumoniae ATCC 49619 | Agar Dilution |

*S = Susceptible, I = Intermediate, R = Resistant. Interpretation requires established clinical breakpoints, which may not yet exist for a novel agent.

Experimental Protocols

Broth Microdilution Method

This method is widely used due to its efficiency in testing multiple antibiotics simultaneously and its high accuracy.[10] It involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.

Materials:

-

This compound

-

Sterile 96-well microtiter plates[11]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., ATCC quality control strains)

-

Sterile diluents (e.g., water, DMSO, depending on agent solubility)

-

Spectrophotometer or McFarland turbidity standards

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)[12]

Procedure:

-

Preparation of this compound Stock Solution:

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.[11]

-

Add 100 µL of the 2x concentrated this compound solution to the first column of wells.[11]

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[11]

-

Column 11 will serve as a positive control (bacterial growth without the agent), and column 12 as a negative control (broth sterility).[11]

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

-

-

Inoculation and Incubation:

-

Result Interpretation:

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[6]

-

Agar Dilution Method

The agar dilution method is considered a reference standard for its accuracy and reproducibility.[9] It involves incorporating the antibacterial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA)

-

Bacterial strains

-

Sterile petri dishes

-

Sterile diluents

-

Spectrophotometer or McFarland turbidity standards

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution as described in the broth microdilution method.

-

-

Preparation of Agar Plates:

-

Prepare a series of two-fold dilutions of this compound in a suitable diluent at 10 times the final desired concentrations.

-

Melt MHA and cool it to 48-50°C in a water bath.

-

Add 2 mL of each antibiotic dilution to 18 mL of molten agar to create the desired final concentrations in the agar plates.[16] Mix well and pour into sterile petri dishes.

-

Prepare a control plate containing no antibacterial agent.

-

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.

-

-

Inoculation and Incubation:

-

Result Interpretation:

-

Following incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[9]

-

Visualized Workflows

Caption: Workflow for Broth Microdilution MIC Testing.

Caption: Workflow for Agar Dilution MIC Testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound - Immunomart [immunomart.org]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Agar dilution - Wikipedia [en.wikipedia.org]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. goldbio.com [goldbio.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. m.youtube.com [m.youtube.com]

Application Notes: In Vitro Susceptibility Testing for Antibacterial Agent 43

Introduction

In vitro antimicrobial susceptibility testing (AST) is a cornerstone of antibacterial drug development and clinical microbiology.[1] The primary goal of AST is to determine the susceptibility or resistance of a specific bacterial strain to an antibacterial agent, providing a reliable prediction of how the organism is likely to respond to therapy.[2] These tests are essential for establishing an agent's spectrum of activity, aiding clinicians in selecting appropriate treatments, and monitoring the emergence of antibiotic resistance.[2] The most common methodologies—broth dilution, agar dilution, and disk diffusion—quantitatively or qualitatively measure the ability of an antibacterial agent to inhibit bacterial growth under standardized laboratory conditions.[2][3]

The minimum inhibitory concentration (MIC) is a key parameter derived from these tests, defined as the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism.[4][5] MIC values are critical for comparing the potency of new compounds like Antibacterial Agent 43 against a panel of clinically relevant bacteria and for establishing clinical breakpoints, which categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).[4][6]

This document provides detailed protocols for three standard in vitro susceptibility testing methods: Broth Microdilution, Agar Disk Diffusion (Kirby-Bauer), and Agar Dilution. Adherence to established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for ensuring the accuracy and reproducibility of results.[7][8]

Broth Microdilution Method for MIC Determination

Principle

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[9] The procedure involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antibacterial agent in a liquid growth medium within a 96-well microtiter plate.[1][10] Following incubation, the plates are inspected for visible bacterial growth. The MIC is the lowest concentration of the agent that inhibits this growth.[4][5]

Experimental Protocol

Materials:

-

This compound: Stock solution of known concentration.

-

Culture Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial Strains: Pure, 18-24 hour cultures of test organisms grown on non-selective agar.

-

Quality Control (QC) Strains: e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™.[11]

-

Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, incubator (35°C ± 2°C), spectrophotometer or McFarland turbidity standards (0.5 standard).

Procedure:

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare serial twofold dilutions of This compound in CAMHB directly in the 96-well plate.

-

Typically, 10 concentrations are tested (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

The final volume in each well should be 50 µL after the addition of the bacterial inoculum (this means starting with 100 µL of broth or 50 µL of double-strength antibiotic solution).

-

Include a growth control well (broth + inoculum, no agent) and a sterility control well (broth only).[10]

-

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][3]

-

Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[12]

-

-

Inoculation and Incubation:

-

Add 50 µL of the final diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL.

-

Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

-

-

Reading and Interpreting Results:

-

Following incubation, examine the wells for turbidity (visible growth). A reading aid (like a viewing box) may be used.

-

The MIC is the lowest concentration of This compound at which there is no visible growth.[4] A small, single button of cells or faint haziness can be disregarded.[4]

-

The growth control well must show distinct turbidity. The sterility control well must remain clear.

-

The MIC for the QC strain must fall within its acceptable range to validate the experiment.[13]

-

Data Presentation

Summarize the MIC data for This compound in a table.

| Bacterial Strain | ATCC No. | This compound MIC (µg/mL) | Comparator Agent MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 1 | 0.5 |

| Enterococcus faecalis | 29212 | 4 | 2 |

| Escherichia coli | 25922 | 2 | 1 |

| Pseudomonas aeruginosa | 27853 | 16 | >64 |

| Klebsiella pneumoniae | 700603 | 8 | 4 |

Workflow Diagram

References

- 1. academic.oup.com [academic.oup.com]

- 2. woah.org [woah.org]

- 3. apec.org [apec.org]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idexx.dk [idexx.dk]

- 6. idexx.com [idexx.com]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]

- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. microbiologyclass.net [microbiologyclass.net]

Application Notes and Protocols: Disk Diffusion Assay for Antibacterial Agent 43

For Researchers, Scientists, and Drug Development Professionals

Introduction

The disk diffusion assay, widely known as the Kirby-Bauer test, is a fundamental method for assessing the susceptibility of bacteria to antimicrobial agents.[1][2][3] This technique provides a qualitative or semi-quantitative assessment of an antimicrobial agent's efficacy by measuring the zone of growth inhibition around a disk impregnated with the agent.[1][4] The principle relies on the diffusion of the antimicrobial agent from the disk into an agar medium inoculated with a standardized bacterial suspension.[5] Where the concentration of the agent is sufficient to inhibit bacterial growth, a clear "zone of inhibition" will appear.[5][6] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the agent for the test organism.[4] This document provides a detailed protocol for performing a disk diffusion assay for a novel compound, designated here as "Antibacterial Agent 43." The procedures outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Experimental Protocol

This protocol details the standardized procedure for determining the antibacterial activity of Agent 43 using the disk diffusion method.

Materials

-

Test Organisms: Pure, isolated colonies of the bacterial strain(s) of interest (e.g., Staphylococcus aureus, Escherichia coli).

-

Culture Media:

-

This compound Disks: Sterile paper disks impregnated with a standardized concentration of this compound.

-

Control Antibiotic Disks: Disks with standard antibiotics for quality control.

-

Sterile Saline (0.85%).

-

Sterile cotton swabs. [1]

-

Incubator (35°C ± 2°C). [6]

-

Calipers or a ruler for measuring zone diameters in millimeters. [4]

-

Sterile forceps or disk dispenser. [2]

Procedure

Step 1: Inoculum Preparation [1]

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing 4-5 mL of sterile broth.

-

Incubate the broth culture at 35-37°C until it reaches the turbidity of the 0.5 McFarland standard. This typically corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[1]

-

Alternatively, create a direct saline suspension of colonies from an overnight plate and adjust the turbidity to match the 0.5 McFarland standard.[1]

Step 2: Inoculation of the Agar Plate [6]

-

Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the bacterial suspension.[10][11]

-

Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.[2][6]

-

Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate to ensure a confluent lawn of growth. This is achieved by swabbing the plate in three directions, rotating the plate approximately 60 degrees after each application.[2][6]

-

Finally, run the swab around the rim of the agar to pick up any excess inoculum.[6]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[2]

Step 3: Application of Antibiotic Disks [6]

-

Using sterile forceps or a disk dispenser, place the this compound disks and control antibiotic disks onto the inoculated agar surface.[2]

-

Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.[3]

-

Gently press each disk down to ensure complete contact with the agar surface.[6] Once a disk is in contact with the agar, do not move it, as diffusion of the agent begins almost immediately.[6]

Step 4: Incubation [6]

-

Invert the plates and place them in an incubator set to 35°C ± 2°C within 15 minutes of disk application.[6][10]

-

Incubate for 16-18 hours.[6]

Step 5: Interpretation of Results [1]

-

After incubation, examine the plates for zones of inhibition.

-

Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.[4]

-

View the plate from the back against a dark, non-reflective background, illuminated with reflected light.[2]

-

Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to established interpretive charts for the control antibiotics.[2][3] For this compound, these interpretive criteria will need to be developed based on further studies correlating zone diameters with MIC values.

Data Presentation

The following table provides an example of how to present the quantitative data obtained from the disk diffusion assay for this compound against various bacterial strains.

| Bacterial Strain | This compound Zone of Inhibition (mm) | Control Antibiotic (e.g., Gentamicin) Zone of Inhibition (mm) | Interpretation for Agent 43 |

| Escherichia coli ATCC 25922 | 22 | 21 | Susceptible |

| Staphylococcus aureus ATCC 25923 | 25 | 23 | Susceptible |

| Pseudomonas aeruginosa ATCC 27853 | 15 | 18 | Intermediate |

| Clinical Isolate 1 (Klebsiella pneumoniae) | 8 | 19 | Resistant |

| Clinical Isolate 2 (Enterococcus faecalis) | 19 | 20 | Susceptible |

Note: The interpretation for this compound is hypothetical and would need to be established through rigorous clinical and laboratory studies.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the disk diffusion assay for this compound.

Caption: Workflow of the disk diffusion assay for antibacterial susceptibility testing.

References

- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. asm.org [asm.org]

- 3. microbenotes.com [microbenotes.com]

- 4. Disk Diffusion | MI [microbiology.mlsascp.com]

- 5. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 6. hardydiagnostics.com [hardydiagnostics.com]

- 7. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 8. EUCAST: Methodology and Instructions [eucast.org]

- 9. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 10. nicd.ac.za [nicd.ac.za]

- 11. hardydiagnostics.com [hardydiagnostics.com]

Application and Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 43 via Broth Microdilution Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The broth microdilution assay is a cornerstone technique in clinical microbiology and antimicrobial drug discovery for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4] This application note provides a detailed protocol for determining the MIC of the novel investigational compound, Antibacterial Agent 43, against relevant bacterial pathogens. Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining accurate and reproducible results.[5][6][7]

This compound is a novel synthetic molecule with a proposed mechanism of action targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[8] This dual-targeting is hypothesized to confer potent bactericidal activity and a low propensity for resistance development. This protocol will enable researchers to quantify the in vitro potency of this compound and compare its activity against a panel of clinically relevant bacterial strains.

Principle of the Assay

The broth microdilution method involves preparing a serial two-fold dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[1][2][9] Each well is then inoculated with a standardized suspension of the test bacterium.[2][10] Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth.[1][3]

Materials and Equipment

-

This compound (stock solution of known concentration)

-

Sterile 96-well, U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and relevant clinical isolates)

-

Sterile reservoirs and multichannel pipettes

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35 ± 2°C)[11]

-

Vortex mixer

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Plate reader (optional, for spectrophotometric reading)

Experimental Protocol

A detailed, step-by-step protocol for performing the broth microdilution assay is provided below.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

-

Vortex the tube thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] A spectrophotometer can be used to verify the turbidity at 625 nm (absorbance of 0.08-0.13).

-

Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension.

Preparation of this compound Dilutions

-

Prepare a working stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or water). Note that for some agents, a surfactant like polysorbate-80 may be required to prevent binding to plastics and ensure reproducibility.[12]

-

Perform serial two-fold dilutions of the working stock solution in CAMHB in separate tubes or a deep-well plate to create a range of concentrations. The final concentrations in the 96-well plate will be half of these prepared concentrations due to the addition of the bacterial inoculum.

-

For example, to achieve final test concentrations ranging from 64 µg/mL to 0.06 µg/mL, you would prepare initial concentrations of 128 µg/mL to 0.12 µg/mL.

Microtiter Plate Setup

-

Dispense 50 µL of the appropriate CAMHB (containing the serially diluted this compound) into the wells of a 96-well microtiter plate.

-

The plate should include the following controls[2]:

-

Growth Control: Wells containing 100 µL of CAMHB with no antibacterial agent, inoculated with the bacterial suspension.

-

Sterility Control: Wells containing 100 µL of uninoculated CAMHB.

-

-

Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL per well.

Incubation

-

Cover the microtiter plates with a lid to prevent evaporation and contamination.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1][11]

Reading and Interpreting Results

-

Following incubation, visually inspect the plates for bacterial growth. A button or turbidity in the well indicates bacterial growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[1][3]

-

The growth control well should show clear evidence of bacterial growth, and the sterility control well should remain clear.

-

Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to determine the extent of growth inhibition.

Data Presentation

The MIC values for this compound and a comparator agent against a panel of bacterial strains are summarized in the table below.

| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 0.5 | 0.25 |

| Methicillin-Resistant S. aureus (MRSA) Clinical Isolate 1 | 1 | 32 |

| Escherichia coli ATCC 25922 | 0.125 | 0.015 |

| Fluoroquinolone-Resistant E. coli Clinical Isolate 1 | 2 | >64 |

| Pseudomonas aeruginosa ATCC 27853 | 4 | 0.5 |

| Enterococcus faecalis ATCC 29212 | 2 | 1 |

Quality Control

To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC values in each assay run.[2][3] The obtained MIC values for the QC strains should fall within the acceptable ranges established by CLSI.

| Quality Control Strain | Antibiotic | Expected MIC Range (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Ciprofloxacin | 0.12 - 0.5 |

| Escherichia coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.015 |

| Pseudomonas aeruginosa ATCC 27853 | Ciprofloxacin | 0.25 - 1 |

| Enterococcus faecalis ATCC 29212 | Ciprofloxacin | 0.25 - 2 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay workflow.

Caption: Workflow for the Broth Microdilution Assay.

Proposed Mechanism of Action of this compound

This diagram illustrates the proposed dual-targeting mechanism of action of this compound on bacterial DNA replication.

Caption: Proposed Mechanism of Action of this compound.

References

- 1. Broth microdilution - Wikipedia [en.wikipedia.org]

- 2. Broth Microdilution | MI [microbiology.mlsascp.com]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. adsp.nm.org [adsp.nm.org]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. journals.asm.org [journals.asm.org]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. goldbio.com [goldbio.com]

- 12. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Sterilization of Antibacterial Agent 43 Solutions

For Research Use Only

Introduction

Antibacterial Agent 43 (AA-43) is a novel, broad-spectrum bacteriostatic agent intended for research in drug development. The preparation of sterile solutions of AA-43 is critical for its evaluation in cell-based assays and preclinical studies to prevent microbial contamination that could otherwise lead to spurious results. This document provides recommended protocols for the sterilization of AA-43 solutions and for the subsequent evaluation of the agent's stability and efficacy. Given that AA-43 is a heat-sensitive molecule, methods that minimize thermal degradation are prioritized.

Sterilization Method Selection

The choice of sterilization method is paramount to preserving the chemical integrity and biological activity of heat-sensitive compounds like AA-43. The primary methods considered are sterile filtration, autoclaving (steam sterilization), and gamma irradiation.

-

Sterile Filtration: This method physically removes microorganisms by passing the solution through a filter with a pore size typically 0.22 µm or smaller.[1][2] It is the preferred method for heat-sensitive solutions as it does not involve heat.[1][3]

-

Autoclaving (Steam Sterilization): This process uses steam at high pressure and temperature (e.g., 121°C for 15 minutes) to kill microorganisms.[4] While highly effective, this method is unsuitable for many antibiotics and heat-labile drugs as it can cause significant degradation.[5][6][7]

-

Gamma Irradiation: This is a form of ionizing radiation that sterilizes by damaging the DNA of microorganisms.[8][9] It is a low-temperature method but can sometimes induce chemical changes in the active pharmaceutical ingredient or excipients.[9][10]

For AA-43, sterile filtration is the recommended method . Autoclaving should be avoided due to the high potential for thermal degradation. Gamma irradiation may be a viable alternative, but its effect on AA-43's stability must be thoroughly validated.

Figure 1. Decision workflow for selecting a sterilization method for AA-43.

Experimental Protocols

The following protocols outline the procedures for sterilizing AA-43 solutions and verifying their integrity, efficacy, and sterility post-treatment.

-

In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of AA-43 powder.

-

Dissolve the powder in a suitable sterile vehicle (e.g., Phosphate-Buffered Saline, PBS) to a final concentration of 10 mg/mL.

-

Ensure complete dissolution by gentle vortexing or magnetic stirring.

-

Divide the solution into three aliquots for comparative analysis: one for sterile filtration, one for autoclaving (as a degradation control), and one untreated control.

-

Aseptically attach a sterile syringe to a 0.22 µm pore size syringe filter (e.g., PVDF or PES membrane).

-

Draw the AA-43 solution into the syringe.

-

Carefully dispense the solution through the filter into a sterile recipient vessel.

-

Label the vessel "AA-43, Filter-Sterilized" and store at the recommended temperature (e.g., 4°C).

-

Dispense the AA-43 solution into an autoclave-safe container (e.g., a glass vial with a vented cap).

-

Place the container in an autoclave.

-

Run a standard liquid cycle at 121°C for 15 minutes.[4]

-

After the cycle is complete and the solution has cooled, label the container "AA-43, Autoclaved" and store under the same conditions as the other samples.

This protocol determines the chemical stability of AA-43 after sterilization.

-

System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.

-

Mobile Phase: Prepare an appropriate mobile phase (e.g., a gradient of acetonitrile and phosphate buffer) and degas it.[11]

-

Standard Preparation: Prepare a series of AA-43 standards of known concentrations in the mobile phase to generate a calibration curve.[12]

-

Sample Analysis: Inject equal volumes of the untreated control, filter-sterilized, and autoclaved AA-43 samples into the HPLC system.

-

Data Analysis: Quantify the AA-43 peak area in each sample against the standard curve. Calculate the percentage of remaining AA-43 relative to the untreated control. Monitor for the appearance of new peaks, which would indicate degradation products.[13]

The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of an antimicrobial agent that prevents visible microbial growth.[14][15]

-

Inoculum Preparation: Prepare a standardized inoculum of a test bacterium (e.g., E. coli ATCC 25922) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[16]

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the untreated, filter-sterilized, and autoclaved AA-43 samples.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Result Determination: The MIC is the lowest concentration of AA-43 at which no visible turbidity (bacterial growth) is observed.[15][16]

This protocol, based on USP <71> guidelines, confirms the absence of viable microorganisms.[17][18][19]

-

Media Preparation: Use two types of sterile growth media: Fluid Thioglycollate Medium (FTM) for anaerobic and some aerobic bacteria, and Soybean-Casein Digest Medium (SCDM) for fungi and aerobic bacteria.[18][20]

-

Direct Inoculation: Aseptically transfer a defined volume of the filter-sterilized AA-43 solution into separate tubes of FTM and SCDM.

-

Incubation: Incubate the FTM tubes at 30–35°C and the SCDM tubes at 20–25°C for a period of 14 days.[18]

-

Observation: Periodically examine the media for macroscopic evidence of microbial growth (e.g., turbidity). The absence of growth indicates that the sample is sterile.

Data Presentation & Expected Results

The following tables present hypothetical data to illustrate the expected outcomes from the stability and efficacy experiments.

Table 1: Stability of AA-43 Post-Sterilization (HPLC Analysis)

| Sterilization Method | AA-43 Concentration (mg/mL) | Purity by Area (%) | Degradation Products |

|---|---|---|---|

| Untreated Control | 10.0 | 99.8% | None Detected |

| Sterile Filtration | 9.9 | 99.7% | None Detected |

| Autoclaving | 2.1 | 20.5% | Multiple peaks detected |

Table 2: Efficacy of AA-43 Post-Sterilization (MIC Assay)

| Sterilization Method | Test Organism | MIC (µg/mL) |

|---|---|---|

| Untreated Control | E. coli ATCC 25922 | 2 |

| Sterile Filtration | E. coli ATCC 25922 | 2 |

| Autoclaving | E. coli ATCC 25922 | > 64 |

| Untreated Control | S. aureus ATCC 29213 | 4 |

| Sterile Filtration | S. aureus ATCC 29213 | 4 |

| Autoclaving | S. aureus ATCC 29213 | > 64 |

The expected results indicate that sterile filtration effectively sterilizes the AA-43 solution without impacting its chemical stability or biological efficacy. In contrast, autoclaving is expected to cause significant degradation, leading to a loss of active compound and a corresponding dramatic decrease in antibacterial activity.

Workflow Visualization

The diagram below illustrates the overall experimental workflow for the sterilization and subsequent analysis of AA-43 solutions.

Figure 2. Overall workflow for sterilization and analysis of AA-43.

Conclusion

For solutions of the heat-sensitive this compound, sterile filtration using a 0.22 µm filter is the strongly recommended sterilization method . This technique effectively removes microbial contaminants without compromising the chemical stability or biological potency of the agent. Terminal sterilization methods involving heat, such as autoclaving, are unsuitable and lead to extensive degradation. Any alternative method, such as gamma irradiation, would require a comprehensive validation study to ensure it does not negatively impact the product's quality and efficacy.

References

- 1. Using Physical Methods to Control Microorganisms | Microbiology [courses.lumenlearning.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. kingsresearch.com [kingsresearch.com]

- 4. microbenotes.com [microbenotes.com]

- 5. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. symecengineers.com [symecengineers.com]

- 10. pharmtech.com [pharmtech.com]

- 11. mdpi.com [mdpi.com]

- 12. Detection and determination of stability of the antibiotic residues in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. certified-laboratories.com [certified-laboratories.com]

- 18. lexamed.com [lexamed.com]

- 19. microchemlab.com [microchemlab.com]

- 20. USP 71 Sterility Testing - BA Sciences [basciences.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of Antibacterial Agent 43 (AB-43) for In Vitro Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Antibacterial Agent 43 (AB-43) for reliable and reproducible in vitro assays. AB-43 is a promising novel antibacterial compound, but its low aqueous solubility presents a significant challenge, often leading to compound precipitation and inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of AB-43?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of AB-43.[1] AB-43 exhibits excellent solubility in DMSO, allowing for the creation of concentrated stocks (e.g., 10-50 mM) that are stable when stored correctly. Always use anhydrous, high-purity DMSO to minimize water absorption, which can lead to compound precipitation over time, especially after freeze-thaw cycles.[2][3]

Data Presentation: Solubility of AB-43 in Common Laboratory Solvents

| Solvent | Solubility at 25°C (mg/mL) | Recommended Use | Notes |

| DMSO | >100 | Primary stock solutions | High purity, anhydrous grade recommended. |

| Ethanol (95%) | ~5 | Secondary stock solutions | May show antimicrobial effects at higher concentrations.[4] |

| Methanol | ~2 | Not recommended for stocks | Lower solvency compared to DMSO and ethanol. |

| Water (pH 7.4) | <0.01 | Not suitable for stocks | AB-43 is poorly soluble in aqueous media. |

| PBS (pH 7.4) | <0.01 | Not suitable for stocks | Salts in PBS do not significantly improve solubility. |

Q2: My AB-43 precipitates when I add the DMSO stock to my aqueous culture medium. What should I do?

A2: This is a common issue known as "crashing out" and occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is less soluble.[5] Here are several strategies to mitigate this:

-

Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that affects bacterial growth (typically ≤1%).[4] Some sensitive bacterial strains may be affected by DMSO concentrations as low as 2-4%.[4]

-

Use a Two-Step Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous media, first dilute the stock into a small volume of media, vortex briefly, and then add this intermediate dilution to the final volume.[6]

-

Pre-saturate the Medium: Add the equivalent volume of pure DMSO to your culture medium before adding the AB-43 stock solution.[6] This can help prevent localized high concentrations of the compound that trigger precipitation.

-

Warm the Assay Medium: Gently warming the assay medium to 37°C before adding the compound can sometimes improve solubility.

Q3: How can I determine the maximum soluble concentration of AB-43 in my specific assay medium?

A3: A kinetic solubility assay is the most effective method to determine the solubility limit of AB-43 in your specific experimental conditions.[7][8] This assay measures the solubility of a compound when it is introduced to an aqueous buffer from a DMSO stock, mimicking the conditions of a typical in vitro assay.[9][10] A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Are there alternative formulation strategies to improve AB-43's solubility for in vitro testing?

A4: Yes, if standard DMSO-based methods fail, several formulation strategies can be explored to enhance aqueous solubility:[11][12][13]

-